molecular formula C7H3Br2FO B1410259 4,5-Dibromo-2-fluorobenzaldehyde CAS No. 1807181-56-1

4,5-Dibromo-2-fluorobenzaldehyde

Cat. No.: B1410259
CAS No.: 1807181-56-1
M. Wt: 281.9 g/mol
InChI Key: XBYJXJKDBNPTPI-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula of C7H3Br2FO . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Fluorobenzaldehyde, a similar compound, can be used to make a variety of Schiff base compounds through a condensation reaction . 4-Bromo-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 281.91 . It is a solid substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Molecular Structure and Bonding

Ribeiro-Claro, Marques, and Amado (2002) investigated the presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde, a compound structurally related to 4,5-dibromo-2-fluorobenzaldehyde. They combined theoretical and spectroscopic methods to demonstrate the existence of these bonds (Ribeiro-Claro et al., 2002). Additionally, Samdal et al. (1997) conducted a joint analysis of gas electron diffraction and microwave spectroscopy on 4-fluorobenzaldehyde to determine its molecular structure, which is relevant for understanding the properties of its derivatives like this compound (Samdal et al., 1997).

Applications in Organic Synthesis

El Nezhawy et al. (2009) utilized 4-fluorobenzaldehyde, a chemical analogue, in the preparation of thiazolidin-4-one derivatives. These compounds exhibited promising antioxidant activity, indicating the potential of this compound in similar applications (El Nezhawy et al., 2009). In another study, Al-Omar et al. (2010) worked on cyclocondensation reactions involving 2,6-difluorobenzaldehyde, which could offer insights into similar reactions with this compound (Al-Omar et al., 2010).

Development of Fluorinated Compounds

Jagadhani, Kundlikar, and Karale (2015) demonstrated the use of 4-bromo-2-fluorobenzaldehyde in synthesizing benzothiazepines and pyrazolines. This showcases the potential of similar fluorobenzaldehydes, like this compound, in the development of novel fluorinated compounds (Jagadhani, Kundlikar, & Karale, 2015).

Innovative Synthesis Methods

Yoshida and Kimura (1989) developed an improved method for synthesizing 4-fluorobenzaldehyde, a compound related to this compound, via halogen-exchange fluorination. This method could be applicable for the synthesis of various fluorobenzaldehyde derivatives (Yoshida & Kimura, 1989).

Fluorescent Property Research

Okada, Sugai, and Chiba (2016) designed water-soluble solvatochromic fluorophores based on oxybenzaldehydes. Their work on fluorophores, which could be related to fluorobenzaldehyde derivatives, provides insights into the potential fluorescent applications of compounds like this compound (Okada, Sugai, & Chiba, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4,5-dibromo-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYJXJKDBNPTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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